(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine
Brand Name: Vulcanchem
CAS No.: 1018255-96-3
VCID: VC2908830
InChI: InChI=1S/C11H17N3OS/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8,12H2
SMILES: C1CN(CCN1CCN)C(=O)C2=CC=CS2
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol

(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine

CAS No.: 1018255-96-3

Cat. No.: VC2908830

Molecular Formula: C11H17N3OS

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine - 1018255-96-3

Specification

CAS No. 1018255-96-3
Molecular Formula C11H17N3OS
Molecular Weight 239.34 g/mol
IUPAC Name [4-(2-aminoethyl)piperazin-1-yl]-thiophen-2-ylmethanone
Standard InChI InChI=1S/C11H17N3OS/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8,12H2
Standard InChI Key PVXJIFDYBAHEAA-UHFFFAOYSA-N
SMILES C1CN(CCN1CCN)C(=O)C2=CC=CS2
Canonical SMILES C1CN(CCN1CCN)C(=O)C2=CC=CS2

Introduction

Related Compounds and Structural Relationships

Relationship to Other Piperazine Derivatives

The compound shares structural similarities with other piperazine derivatives that have demonstrated biological activity. Aminoethylpiperazine (AEP), a related structure, contains three nitrogen atoms similar to our compound of interest, although it lacks the thienylcarbonyl group . AEP has found applications in various industrial processes, suggesting potential versatility for our target compound as well.

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical compounds with diverse pharmacological activities, including antipsychotics, antihistamines, and antimicrobials. The presence of this structural element in (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine suggests potential for biological activity that could be exploited in drug development.

Comparison with Similar Thienylcarbonyl Compounds

Feature(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine1-Benzyl-4-[2-(3-thienylcarbonylamino)ethyl]piperidine
Central heterocyclePiperazinePiperidine
Thienyl position2-position3-position
Additional substituentNoneBenzyl group
Attachment to ethylamineDirect to piperazineThrough carbonyl connection

Chemical Reactivity and Structural Properties

Reactive Sites

The compound contains several potential reactive sites:

  • Primary amine group: Can undergo typical amine reactions including nucleophilic substitution, amide formation, and reductive amination

  • Tertiary amine nitrogens in the piperazine ring: Potential sites for quaternization, oxidation, and coordination with metals

  • Thienyl ring: Can undergo typical aromatic substitution reactions, particularly electrophilic substitution at the 5-position

  • Carbonyl group: Potential site for nucleophilic addition reactions

Analytical Considerations

Identification Methods

For identification and characterization of (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine, several analytical techniques would be appropriate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would provide detailed structural information

  • Mass Spectrometry: Would confirm molecular weight and provide fragmentation pattern

  • Infrared Spectroscopy: Would identify functional groups including the carbonyl, primary amine, and thiophene ring

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification

Research Gaps and Future Directions

The available literature reveals significant research gaps regarding (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine, indicating numerous opportunities for further investigation:

  • Comprehensive physical and chemical characterization

  • Detailed synthesis optimization studies

  • Biological activity screening, particularly for cholinesterase inhibition

  • Structure-activity relationship studies comparing various thiophene substitution patterns

  • Crystal structure determination to understand three-dimensional conformation

  • Metabolic stability and pharmacokinetic profiling if pharmaceutical applications are pursued

  • Toxicological assessment for safety evaluation

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